molecular formula C23H25N3O2S2 B5957682 N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N'-(4-PROPOXYBENZOYL)THIOUREA

N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N'-(4-PROPOXYBENZOYL)THIOUREA

Cat. No.: B5957682
M. Wt: 439.6 g/mol
InChI Key: SLIUNPZTHFSQBM-UHFFFAOYSA-N
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Description

N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N’-(4-PROPOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N’-(4-PROPOXYBENZOYL)THIOUREA typically involves the reaction of 4-ethylphenyl isothiocyanate with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The resulting intermediate is then reacted with 5-methyl-1,3-thiazole-2-amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N’-(4-PROPOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N’-(4-PROPOXYBENZOYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N’-(4-PROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N’-(4-PROPOXYBENZOYL)THIOUREA is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both ethyl and propoxy groups enhances its lipophilicity, potentially improving its bioavailability and efficacy .

Properties

IUPAC Name

N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S2/c1-4-14-28-19-12-10-18(11-13-19)21(27)25-22(29)26-23-24-20(15(3)30-23)17-8-6-16(5-2)7-9-17/h6-13H,4-5,14H2,1-3H3,(H2,24,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIUNPZTHFSQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=C(S2)C)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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